(2R)-2-(6-Methylpyridin-3-yl)propan-1-amine
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Overview
Description
(2R)-2-(6-Methylpyridin-3-yl)propan-1-amine: is a chiral amine compound characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an amine group attached to a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine typically begins with commercially available starting materials such as 6-methylpyridine and ®-2-bromo-1-phenylethanol.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under anhydrous conditions using solvents such as tetrahydrofuran or dichloromethane, with the addition of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine can undergo oxidation reactions to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry:
Catalysis: (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.
Biological Studies: It is used in studies to understand the interaction of chiral amines with biological targets.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2S)-2-(6-Methylpyridin-3-yl)propan-1-amine: The enantiomer of the compound, differing in its chiral configuration.
2-(6-Methylpyridin-3-yl)ethan-1-amine: A similar compound with a shorter carbon chain.
2-(6-Methylpyridin-3-yl)propan-2-amine: A compound with a different substitution pattern on the propan-amine chain.
Uniqueness:
Chirality: The (2R) configuration of (2R)-2-(6-Methylpyridin-3-yl)propan-1-amine imparts unique stereochemical properties that can influence its biological activity and interactions.
Substitution Pattern: The specific placement of the methyl group and amine on the pyridine ring and propan-amine chain distinguishes it from other similar compounds, potentially leading to different reactivity and applications.
Properties
IUPAC Name |
(2R)-2-(6-methylpyridin-3-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(5-10)9-4-3-8(2)11-6-9/h3-4,6-7H,5,10H2,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXOGYZIXZUBDB-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@@H](C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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